molecular formula C20H20N9O9PS2 B1207592 [3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate CAS No. 50271-86-8

[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate

Cat. No.: B1207592
CAS No.: 50271-86-8
M. Wt: 625.5 g/mol
InChI Key: NLMJSNIWSPQVAN-UHFFFAOYSA-N
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Description

The compound [3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate is a complex organic molecule characterized by its unique structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the tetrazatetracyclo structure through a series of cyclization reactions. Subsequent steps involve the introduction of amino, hydroxy, and oxo groups through controlled reactions with appropriate reagents. The final step involves the phosphorylation of the compound to introduce the dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxo groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The dihydrogen phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

50271-86-8

Molecular Formula

C20H20N9O9PS2

Molecular Weight

625.5 g/mol

IUPAC Name

[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate

InChI

InChI=1S/C20H20N9O9PS2/c21-13-7-14(23-3-22-13)28-17-11(40-19(28)25-7)9(31)5(36-17)1-27-4-24-15(32)8-16(27)29-18-12(41-20(29)26-8)10(6(2-30)37-18)38-39(33,34)35/h3-6,9-12,17-18,30-31H,1-2H2,(H2,21,22,23)(H2,33,34,35)

InChI Key

NLMJSNIWSPQVAN-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CN5C=NC(=O)C6=C5N7C8C(C(C(O8)CO)OP(=O)(O)O)SC7=N6)O)SC3=N2)N

Canonical SMILES

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CN5C=NC(=O)C6=C5N7C8C(C(C(O8)CO)OP(=O)(O)O)SC7=N6)O)SC3=N2)N

Synonyms

8,2'-S-cycloinosinyl-(3',5')-8,2'-S-cycloadenosine
8,2'-S-cycloinosinyl-(3',5')-8,2'-S-cycloadenosine hexahydrate
I(S)pA(S)

Origin of Product

United States

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